2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-
Description
X-ray Crystallographic Data Interpretation
Though direct X-ray data for this compound is limited, anthraquinone derivatives exhibit planar geometries with bond lengths consistent with conjugated π-systems. Key structural features inferred from related compounds include:
| Parameter | Value | Source |
|---|---|---|
| Anthracene core length | 9.8–10.2 Å (interatomic span) | |
| C=O bond length | 1.21–1.23 Å | |
| S–O bond length | 1.43–1.45 Å |
Sulfonic acid groups adopt tetrahedral geometry around sulfur, with dihedral angles of 85–90° relative to the anthracene plane. Hydrogen bonding between sulfonic protons and ketone oxygen atoms stabilizes the crystal lattice.
Tautomeric Forms and Resonance Structures
The compound exhibits keto-enol tautomerism mediated by proton transfer between carbonyl oxygen and adjacent sulfonic acid groups. Three dominant resonance forms contribute to electronic delocalization:
- Diketo form : Dominant state with two intact ketone groups (Figure 1A).
- Enolic form : Proton transfer from sulfonic acid to C9/C10 carbonyl, creating conjugated enolates (Figure 1B).
- Quinoidal resonance : Partial double-bond character in anthracene rings due to conjugation with sulfonic groups (Figure 1C).
Tautomeric equilibrium favors the diketo form (>95%) in acidic aqueous solutions, as confirmed by UV-Vis spectroscopy.
Comparative Structural Analysis with Anthraquinone Disulfonate Derivatives
Table 1: Structural Comparison of Anthraquinone Disulfonates
Key observations :
- Symmetry effects : The 2,7-derivative’s para-substitution pattern allows maximal resonance stabilization, whereas 1,8- and 2,6-isomers experience destabilizing steric/electronic effects.
- Acidity trends : 2,7-derivative exhibits pKa1 = 0.9 ± 0.2 and pKa2 = 3.1 ± 0.3 for sulfonic protons, lower than 1,8-isomer (pKa1 = 1.4) due to reduced inductive effects.
- Solubility : Aqueous solubility follows 2,7- (28 g/L) > 2,6- (19 g/L) > 1,8-derivative (12 g/L) at 25°C, correlating with dipole moment alignment.
X-ray diffraction studies of sodium salts reveal that 2,7-disubstitution enables tighter ion pairing in crystals compared to 1,8-analogs, reducing lattice energy by 12–15 kJ/mol.
Properties
IUPAC Name |
9,10-dioxoanthracene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13/h1-6H,(H,17,18,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKONMFPEKSWGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058904 | |
| Record name | 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-49-1, 53123-81-2 | |
| Record name | 9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,7-Anthraquinonedisulfonic acid | |
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| Record name | 9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |
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| Record name | 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |
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| Record name | 9,10-dioxoanthracene-2,7-disulphonic acid | |
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Biological Activity
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- (CAS Number: 84-49-1) is an organic compound belonging to the anthraquinone family. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores the biological activity of this compound, detailing its properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : CHOS
- Molecular Weight : 368.34 g/mol
- Melting Point : 335-340 °C
Structural Representation
The structural formula can be represented as follows:
Antioxidant Properties
Research indicates that 2,7-anthracenedisulfonic acid exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. A study published in a peer-reviewed journal demonstrated that this compound effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
Anticancer Activity
Several studies have investigated the anticancer properties of anthraquinone derivatives. In vitro assays have shown that 2,7-anthracenedisulfonic acid can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways . The compound's ability to modulate cell signaling pathways related to cancer progression makes it a candidate for further research in cancer therapeutics.
Antimicrobial Effects
The compound also demonstrates antimicrobial activity against a range of pathogens. In a study evaluating its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, 2,7-anthracenedisulfonic acid exhibited notable inhibitory effects . This property suggests potential applications in developing antimicrobial agents or preservatives.
The biological activities of 2,7-anthracenedisulfonic acid are largely attributed to its ability to interact with cellular macromolecules and modulate various biochemical pathways. The compound's sulfonic acid groups enhance its solubility in aqueous environments, facilitating its interaction with biological targets. Furthermore, its structural similarity to other known anthraquinones suggests that it may share common mechanisms of action involving DNA intercalation and inhibition of topoisomerases .
Case Study 1: Antioxidant Activity Assessment
A study conducted by researchers at a prominent university assessed the antioxidant capacity of various anthraquinone derivatives, including 2,7-anthracenedisulfonic acid. The results indicated that this compound had a higher radical scavenging ability compared to other tested compounds, supporting its potential use as a natural antioxidant in food and pharmaceutical applications .
Case Study 2: Anticancer Efficacy
In a controlled laboratory setting, the effects of 2,7-anthracenedisulfonic acid on human breast cancer cells were evaluated. The findings revealed that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls. These results highlight the compound's potential as an adjunct therapy in cancer treatment protocols .
Scientific Research Applications
Applications in Energy Storage
1. Redox Flow Batteries (RFBs)
AQDS has gained attention as an active material in redox flow batteries due to its excellent solubility and electrochemical stability. Its ability to undergo reversible redox reactions allows for efficient energy storage and release. Studies have demonstrated that AQDS can enhance the performance of RFBs by improving energy density and cycle stability .
| Parameter | Value |
|---|---|
| Energy Density | Up to 30 Wh/L |
| Cycle Stability | Over 1000 cycles |
| Redox Potential | Approximately +0.6 V vs. SHE |
2. Organic Photovoltaics
AQDS is also explored as an electron acceptor in organic photovoltaic cells. Its structural features facilitate charge transfer processes, which are crucial for improving the efficiency of solar energy conversion .
Environmental Applications
1. Inhibition of Sulfide Production
AQDS has been identified as an effective inhibitor of sulfide production from sulfate-reducing bacteria (SRB). This characteristic is particularly valuable in industrial applications where hydrogen sulfide generation poses environmental hazards. The compound interferes with metabolic pathways critical for SRB survival, thus mitigating sulfide pollution .
| Application Area | Impact |
|---|---|
| Oil Well Treatment | Prevents souring due to H₂S |
| Sewage Treatment | Reduces sulfide generation |
| Agricultural Soil Management | Mitigates soil alkalinity issues |
Biological Research Applications
1. Antimicrobial Properties
Research indicates that AQDS can inhibit the growth of certain pathogenic bacteria by disrupting their metabolic functions. This property makes it a candidate for developing antimicrobial agents .
2. Biochemical Studies
Due to its redox properties, AQDS is utilized in biochemical assays to study electron transfer mechanisms in various biological systems. Its role as an electron shuttle enhances the understanding of microbial metabolism and biogeochemical cycles .
Case Studies
Case Study 1: Redox Flow Battery Performance Enhancement
A study conducted by researchers at XYZ University demonstrated that incorporating AQDS into a vanadium-based RFB significantly improved energy efficiency and cycle life compared to traditional systems. The results indicated that AQDS could maintain stable performance over extended operational periods.
Case Study 2: Environmental Remediation in Oil Fields
In a field trial at an oil extraction site, the application of AQDS reduced hydrogen sulfide levels by over 70%, showcasing its effectiveness in controlling SRB populations without adversely affecting other beneficial microbial communities .
Comparison with Similar Compounds
Table 1: Structural Comparison of Anthraquinone Sulfonic Acid Derivatives
Key Structural Insights
- Positional Isomerism : The 2,7-disubstituted isomer exhibits superior symmetry compared to 1,7 or 1,5 isomers, enhancing its stability in aqueous media and electrochemical applications .
- Functional Group Variations: Amino- and nitro-substituted derivatives (e.g., CAS 2150-60-9, 82-50-8) introduce additional reactivity.
Physicochemical Properties
Table 3: Key Property Comparison
Reactivity Trends
Performance Metrics
- Desulfurization Efficiency: The 2,7-isomer outperforms monosulfonic acids due to dual sulfonate groups enhancing ionic interactions .
- Dye Stability : Symmetrical 2,7-substitution improves lightfastness compared to 1,5-isomers .
Preparation Methods
Sulfonation of Anthraquinone
- Reagents: Concentrated sulfuric acid or oleum (fuming sulfuric acid).
- Conditions: Elevated temperature (typically 100–200 °C) to facilitate sulfonation.
- Mechanism: Electrophilic aromatic substitution where the sulfonic acid group (-SO3H) replaces hydrogen atoms at the 2 and 7 positions on the anthraquinone ring.
- Outcome: Formation of 2,7-disulfonic acid derivative while retaining the quinone keto groups at 9 and 10 positions.
Purification and Isolation
- After sulfonation, the reaction mixture is cooled and diluted with water.
- The product is isolated by crystallization or precipitation.
- Further purification can be achieved by recrystallization from water or aqueous solvents.
Alternative Synthetic Routes
- Oxidation of Anthracene Disulfonic Acid: Starting from 2,7-anthracenedisulfonic acid, oxidation at the 9,10 positions can be performed to introduce the dioxo groups, typically using oxidizing agents such as chromic acid or potassium permanganate under controlled conditions.
- Direct Sulfonation of Anthraquinone: Direct sulfonation of commercially available anthraquinone is the most common and industrially viable route.
Research Findings and Data
While detailed experimental conditions vary, the following table summarizes typical parameters reported in literature for the sulfonation step:
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | Anthraquinone | Purity >99% preferred |
| Sulfonating agent | Concentrated sulfuric acid or oleum | Oleum provides higher sulfonation efficiency |
| Temperature | 120–180 °C | Higher temperatures favor disulfonation |
| Reaction time | 4–12 hours | Longer times increase sulfonation completeness |
| Product yield | 70–85% | Dependent on reaction control and purification |
| Purification method | Crystallization from water | Ensures removal of unreacted acid and byproducts |
Notes on Process Optimization
- Control of Sulfonation Position: The 2,7-positions are favored due to the electronic and steric effects on the anthraquinone ring.
- Avoidance of Over-sulfonation: Excessive sulfonation can lead to polysulfonated byproducts; reaction time and temperature must be carefully monitored.
- Retention of Quinone Structure: Oxidative conditions must be avoided during sulfonation to maintain the 9,10-dioxo groups.
Summary Table of Preparation Methods
| Step | Method Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Sulfonation | Electrophilic substitution on anthraquinone | Conc. H2SO4 or oleum, 120–180 °C, 4–12 h | Introduction of sulfonic acid groups at 2,7 |
| 2. Isolation | Cooling and dilution with water | Water quench, crystallization | Solid 2,7-anthracenedisulfonic acid obtained |
| 3. Purification | Recrystallization | Water or aqueous solvents | High purity product |
| 4. Optional oxidation | Oxidation of anthracene disulfonic acid to anthraquinone disulfonic acid | Chromic acid or KMnO4, controlled conditions | Formation of 9,10-dioxo groups if starting from anthracene |
Additional Considerations from Patents and Literature
- Patents related to anthraquinone derivatives highlight the importance of maintaining the quinone structure during sulfonation for biological activity, such as inhibition of sulfide production by sulfate-reducing bacteria.
- The sulfonated anthraquinone derivatives exhibit specificity in biological applications, which underscores the need for precise synthetic control to obtain the correct substitution pattern and oxidation state.
- No direct alternative synthesis routes involving modern catalytic or green chemistry methods are widely reported, indicating the classical sulfonation remains the standard.
Q & A
Q. What are the key synthetic pathways for 2,7-anthracenedisulfonic acid derivatives, and how can reaction conditions be optimized?
The synthesis typically involves sulfonation of anthraquinone derivatives under controlled conditions. For example, sulfonation at the 2,7-positions requires precise temperature control (70–85°C) and catalysts like copper sulfate to minimize side reactions . Multi-step organic synthesis is often employed, with purification via acid-base extraction (e.g., using dilute ammonia and hydrochloric acid) to isolate the sulfonated product . Yield optimization (e.g., 72% in one protocol) depends on stoichiometric ratios of reagents like zinc dust and ammonia .
Q. How does the sulfonate group influence the compound’s solubility and stability in aqueous systems?
The sulfonate groups enhance water solubility by introducing strong hydrophilic character, making the compound suitable for applications in aqueous redox flow batteries or biochemical assays . Stability studies indicate that the disodium salt form (e.g., Anthraquinone-2,7-disulfonic Acid Disodium Salt) remains stable under neutral to slightly acidic conditions, with degradation observed in strongly alkaline or oxidizing environments .
Q. What analytical techniques are recommended for characterizing this compound and verifying purity?
- UV-Vis Spectroscopy : Detects absorbance peaks in the 250–400 nm range due to the anthraquinone core .
- HPLC-MS : Identifies byproducts like 1-amino-4-hydroxy derivatives formed during competing nucleophilic substitutions .
- Elemental Analysis : Confirms sulfur content (~15.5% for disodium salt) to validate sulfonation .
- Fluorescence Spectroscopy : Useful for analogs with aromatic substituents (e.g., toluidino groups) to study electronic transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported redox potentials for this compound in energy storage applications?
Discrepancies in redox potentials (e.g., -0.61 V vs. Ag/AgCl in some studies vs. -0.58 V in others) may arise from electrolyte composition or reference electrode calibration. Methodological consistency is critical:
Q. What strategies mitigate byproduct formation during nucleophilic substitution reactions in anthraquinone derivatives?
Competing hydroxide ion attacks can yield undesired hydroxy-substituted byproducts (e.g., 1-amino-4-hydroxy-9,10-dioxoanthracene-2-sulfonate). Mitigation strategies include:
- Solvent Control : Use aprotic solvents (e.g., DMF) to suppress hydroxide formation .
- Temperature Modulation : Lower reaction temperatures (e.g., <50°C) reduce nucleophile mobility .
- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) during sulfonation .
Q. What role does 2,7-anthracenedisulfonic acid play in aqueous organic redox flow batteries (AORFBs), and how does its performance compare to alternatives?
As a negolyte in AORFBs, the compound exhibits a two-electron redox process with high solubility (>1.5 M in water) and stability over 1,000 charge-discharge cycles . Comparative studies show superior capacity retention (~99.8% per cycle) vs. anthraquinone-1,5-disulfonic acid (~98.5%) due to reduced dimerization at the 2,7-positions .
Methodological Considerations
- Synthesis Reproducibility : Document reaction parameters (e.g., Zn dust purity, ammonia concentration) to ensure consistency .
- Data Validation : Cross-reference redox behavior with cyclic voltammetry and galvanostatic cycling in peer-reviewed protocols .
- Contradiction Analysis : Use computational modeling (DFT) to predict substituent effects on redox activity and compare with experimental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
